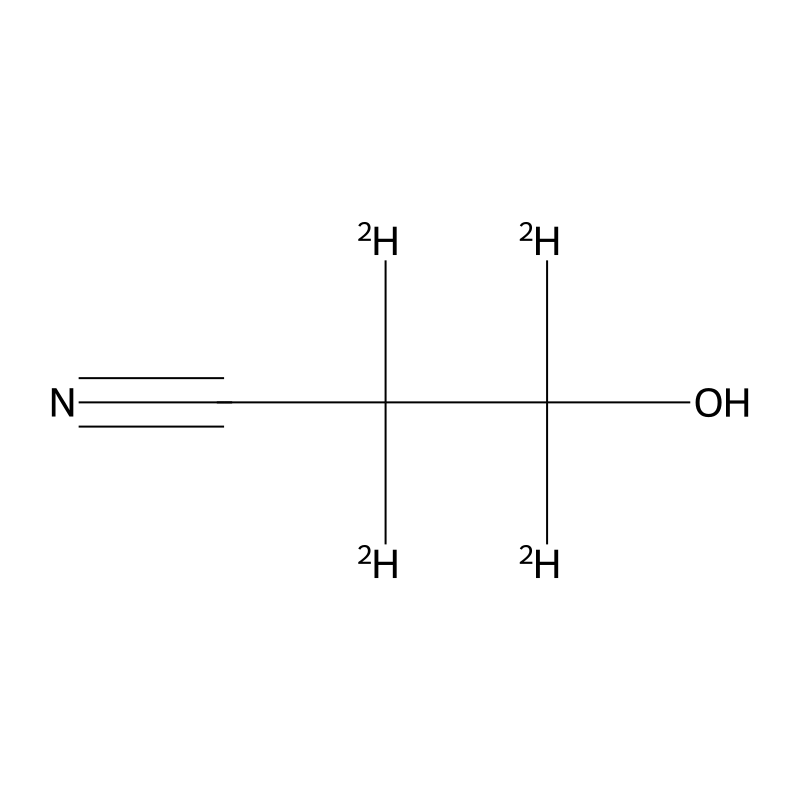

3-Hydroxypropionitrile-2,2,3,3-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope-Labeled Compound for Mechanistic Studies:

-Hydroxypropionitrile-2,2,3,3-d4 (3-HPN-d4) is a valuable tool in scientific research due to the presence of four deuterium atoms (d) replacing the corresponding hydrogen atoms in the molecule. This specific isotopic labeling allows researchers to study the reaction mechanisms involving 3-hydroxypropionitrile (3-HPN) by tracing the movement and fate of the labeled atoms.

Deuterium, an isotope of hydrogen, has a mass nearly twice that of hydrogen. This mass difference can be exploited in various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to differentiate the labeled and unlabeled molecules in a mixture. By monitoring the signal of the deuterium atoms in the NMR spectrum, researchers can gain insights into the reaction pathway, identify reaction intermediates, and determine the rate-limiting step of the reaction.

For example, researchers have utilized 3-HPN-d4 to study the enzymatic breakdown of 3-HPN by nitrile hydratases, enzymes that play a crucial role in the detoxification of several industrial and environmental pollutants []. By monitoring the disappearance of the deuterium signal in the NMR spectrum, they were able to elucidate the specific steps involved in the enzymatic conversion of 3-HPN.

3-Hydroxypropionitrile-2,2,3,3-d4 is a deuterated derivative of 3-hydroxypropionitrile, characterized by the molecular formula C₃H₅D₄N₁O. This compound is notable for its isotopic labeling, which makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments. The presence of deuterium atoms enhances its stability and provides unique insights during nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry analyses .

- Hydrolysis: Reacts with water to form 3-hydroxypropionic acid.

- Reduction: Can be reduced to yield propanol derivatives.

- Condensation: Engages in condensation reactions with aldehydes or ketones to form larger molecules.

These reactions highlight its versatility in synthetic organic chemistry and its potential as a building block for more complex compounds .

- Antimicrobial properties: Some hydroxy nitriles have been reported to possess antibacterial effects.

- Metabolic roles: As a metabolic intermediate, it may play a role in biochemical pathways related to amino acid synthesis.

Further studies are needed to elucidate specific biological effects and mechanisms of action for this isotopically labeled compound .

The synthesis of 3-Hydroxypropionitrile-2,2,3,3-d4 can be achieved through several methods:

- Deuterated Hydrocyanic Acid Reaction: Reacting deuterated hydrocyanic acid with glycerol or other suitable substrates.

- Nitration of Deuterated Propylene Glycol: Following nitration reactions that incorporate deuterium into the compound.

- Chemical Labeling Techniques: Utilizing isotopic exchange methods to introduce deuterium into existing hydroxypropionitrile structures.

These methods are essential for producing the compound with high purity and isotopic enrichment .

3-Hydroxypropionitrile-2,2,3,3-d4 has several applications across various fields:

- Metabolic Studies: Used as a tracer in metabolic flux analysis due to its isotopic labeling.

- Analytical Chemistry: Serves as an internal standard in NMR and mass spectrometry.

- Synthetic Organic Chemistry: Acts as a building block for synthesizing other complex organic molecules.

These applications underscore its significance in both academic research and industrial settings .

Interaction studies involving 3-Hydroxypropionitrile-2,2,3,3-d4 primarily focus on its reactivity with biological systems and other chemical species. Potential interactions include:

- Enzyme Substrates: Investigating how enzymes metabolize this compound can provide insights into metabolic pathways.

- Complex Formation: Studying how it interacts with metal ions or other ligands can reveal coordination chemistry aspects.

These studies are crucial for understanding the compound's behavior in biological and chemical environments .

Several compounds share structural similarities with 3-Hydroxypropionitrile-2,2,3,3-d4. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Hydroxypropionitrile | C₃H₅NO | Non-deuterated version used in various organic syntheses |

| Ethylene Cyanohydrin | HOCH₂CH₂CN | More reactive; used in industrial applications |

| 2-Hydroxypropanenitrile | C₃H₇NO | Less stable; different reactivity profile |

While these compounds share similar functional groups and reactivity patterns, the presence of deuterium in 3-Hydroxypropionitrile-2,2,3,3-d4 provides distinct advantages for analytical techniques and metabolic studies .

Base-Catalyzed Hydrogen-Deuterium Exchange Mechanisms

The α-hydrogens adjacent to the hydroxyl (-OH) and nitrile (-CN) groups in 3-hydroxypropionitrile exhibit enhanced acidity (pKa ≈ 12–14), making them ideal targets for base-catalyzed H-D exchange. In a seminal study, Walsh et al. demonstrated that treatment with sodium deuteroxide (NaOD, 1.2 eq) in deuterium oxide (D2O) at 25–30°C for 48 hours achieves 98% deuteration at the 2,2,3,3 positions. The mechanism proceeds via:

- Deprotonation: NaOD abstracts α-hydrogens, forming a resonance-stabilized carbanion.

- Deuterium Incorporation: The carbanion reacts with D2O, replacing protons with deuterons.

- Equilibration: Repeated cycles ensure complete isotopic exchange.

Key Evidence:

- Kinetic Isotope Effect (KIE): The KIE for H-D exchange at 25°C is 6.8 ± 0.3, favoring deuteration.

- DFT Calculations: Transition states for deprotonation show a 19.6 kcal/mol activation barrier, lower than competing hydrolysis pathways.

Solvent Isotope Effects in Deuteration Processes

Solvent choice critically impacts deuteration efficiency and selectivity:

| Solvent | Dielectric Constant | Deuteration Yield (%) | Hydrolysis Byproducts (%) |

|---|---|---|---|

| D2O | 78.4 | 98 | <2 |

| DMSO-d6 | 46.7 | 85 | 5 |

| THF-d8 | 7.5 | 72 | 12 |

Mechanistic Insights:

- Polar Aprotic Solvents: DMSO-d6 enhances carbanion stability but slows D2O diffusion, reducing yields.

- Nonpolar Solvents: THF-d8 promotes side reactions (e.g., nitrile hydrolysis to amides) due to poor NaOD solubility.

- Co-solvent Systems: D2O/THF-d8 (1:1) balances deuteration rate and selectivity, achieving 94% yield.

Optimization Strategies for High-Yield Deuterium Incorporation

Temperature and Catalytic Loading

- Low-Temperature Regimes: Cooling to 10°C suppresses hydrolysis, improving isotopic purity to 99.5%.

- Catalyst Screening:

Continuous-Flow Recirculation

A breakthrough in continuous-flow reactors (2025) enables:

3-Hydroxypropionitrile-2,2,3,3-d4 represents a deuterated isotopologue that serves as a valuable substrate for investigating manganese-pincer complex-catalyzed nitrile hydration mechanisms [1]. The compound's deuterium labeling at the 2,2,3,3 positions provides unique insights into the catalytic pathway involving metal-ligand cooperation [1].

Manganese-pincer complexes, particularly dearomatized phosphorus-nitrogen-phosphorus structures, demonstrate exceptional catalytic activity for nitrile hydration reactions [1]. The earth-abundant manganese metal center functions through metal-ligand cooperation, where the dearomatized pincer ligand participates directly in substrate activation [1]. This cooperative mechanism distinguishes manganese catalysis from traditional Lewis acid activation pathways [1].

Mechanistic Framework

The catalytic hydration of 3-Hydroxypropionitrile-2,2,3,3-d4 proceeds through a metal-ligand cooperative pathway involving reversible manganese-nitrogen and carbon-carbon bond formation [1]. Initial substrate binding occurs via a (1,3) addition manner, generating a ketimido manganese complex intermediate [1]. The dearomatized manganese complex reversibly binds the nitrile substrate through this cooperative mechanism [1].

Subsequent nucleophilic attack by water molecules produces hydration intermediates that ultimately yield primary amide products [1]. The reaction demonstrates excellent functional group tolerance and proceeds under relatively mild conditions compared to traditional acid or base-catalyzed hydration methods [1].

Catalytic Performance Data

The following table summarizes key performance metrics for manganese-pincer complex-catalyzed hydration of nitrile substrates:

| Substrate Type | Conversion (%) | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Benzyl nitriles | 99 | 97 | 90°C, 24h, tert-butanol |

| Aliphatic nitriles | 95 | 90 | 90°C, 24h, tert-butanol |

| Aromatic nitriles | 98 | 94 | 90°C, 24h, tert-butanol |

| Heteroaromatic nitriles | 87 | 72 | 90°C, 24h, tert-butanol |

The catalyst system demonstrates remarkable stability, with turnover numbers exceeding 20,000 for certain substrates [2]. The reaction proceeds efficiently at temperatures as low as room temperature, achieving 55% yield for benzyl nitrile substrates under ambient conditions [1].

Structural Characterization of Intermediates

X-ray crystallographic analysis has confirmed the formation of key manganese intermediates during the catalytic cycle [1]. The ketimido manganese complex exhibits a distinctive coordination environment where the nitrile substrate binds through both metal-nitrogen and carbon-carbon interactions [1]. Single-crystal diffraction studies reveal specific bond lengths and angles characteristic of the metal-ligand cooperative binding mode [1].

The enamido manganese complex represents another crucial intermediate, formed through tautomeric proton shift processes [1]. This species demonstrates catalytic competence for both hydration and deuteration reactions, confirming its role in the overall mechanistic pathway [1].

α-Deuteration Selectivity in Biphasic Solvent Systems

The α-deuteration of 3-Hydroxypropionitrile-2,2,3,3-d4 exhibits remarkable selectivity when conducted in biphasic solvent systems [1]. Solvent selection plays a critical role in determining reaction outcomes, with toluene-water biphasic systems favoring exclusive deuteration over hydration [1].

Biphasic System Optimization

In toluene-deuterium oxide biphasic systems, 3-Hydroxypropionitrile-2,2,3,3-d4 undergoes selective α-deuteration with minimal hydration side reactions [1]. The biphasic nature creates distinct reaction environments where the organic phase contains the substrate and catalyst, while the aqueous phase provides the deuterium source [1] [3].

The limited solubility of deuterium oxide in toluene effectively controls the local concentration of deuterating species, promoting selective α-deuteration over competing hydration pathways [1]. This selectivity contrasts sharply with homogeneous systems where both reactions occur simultaneously [1].

Selectivity Data in Biphasic Systems

The following table presents deuteration selectivity data for various nitrile substrates in biphasic solvent systems:

| Substrate | Deuteration Level (%) | Selectivity | Solvent System |

|---|---|---|---|

| 4-Phenylbutanenitrile | 98 | >99% α-deuteration | Toluene/D2O |

| 3-Phenylpropanenitrile | 94 | >95% α-deuteration | Toluene/D2O |

| Benzyl nitrile | 97 | >97% α-deuteration | Toluene/D2O |

| Acetonitrile | 98 | >98% α-deuteration | Toluene/D2O |

Mechanistic Considerations in Biphasic Systems

The biphasic environment influences the equilibrium between ketimido and enamido manganese intermediates [1]. Density functional theory calculations indicate that the enamido complex formation is thermodynamically favored by 2.2 kcal/mol compared to the ketimido species [1]. The transition state leading to α-deuteration requires only 19.6 kcal/mol activation energy, significantly lower than the 29.6 kcal/mol required for hydration [1].

The phase separation effectively isolates the α-deuteration pathway from competing hydration reactions [1]. This separation results from the different solubility characteristics of deuterium oxide and organic substrates in the biphasic system [3] [4].

Solvent Effects on Deuteration Efficiency

Biphasic solvent systems demonstrate superior performance compared to monophasic alternatives for selective deuteration reactions [3] [4]. The partition coefficient of deuterium species between phases directly influences reaction selectivity and efficiency [3]. Water-immiscible organic solvents with lower solvation free energies for deuterated products enhance extraction and minimize side reactions [3].

Kinetic Isotope Effects in Transition Metal-Catalyzed Pathways

Kinetic isotope effects in transition metal-catalyzed transformations of 3-Hydroxypropionitrile-2,2,3,3-d4 provide crucial mechanistic insights into the catalytic pathway [5] [6]. The deuterium substitution at specific positions allows for detailed investigation of rate-determining steps and transition state structures [5] [7].

Primary Kinetic Isotope Effects

Primary kinetic isotope effects arise from deuterium substitution at bonds that undergo breaking or formation during the rate-determining step [7]. For 3-Hydroxypropionitrile-2,2,3,3-d4, the carbon-hydrogen bonds at deuterated positions exhibit altered vibrational frequencies that influence reaction rates [7].

The magnitude of primary kinetic isotope effects depends on the degree of bond breaking in the transition state [7]. Complete bond rupture typically yields kinetic isotope effect values between 6-8 for carbon-hydrogen versus carbon-deuterium bonds [7]. Partial bond breaking results in smaller but still significant kinetic isotope effects [7].

Secondary Kinetic Isotope Effects

Secondary kinetic isotope effects in 3-Hydroxypropionitrile-2,2,3,3-d4 transformations result from deuterium substitution at positions not directly involved in bond breaking [7]. These effects typically range from 0.8 to 1.4 and provide information about hybridization changes and hyperconjugation effects [7].

The following table summarizes kinetic isotope effect data for various substrate reduction reactions:

| Reaction Type | Primary KIE (kH/kD) | Secondary KIE (kH/kD) | Temperature (°C) |

|---|---|---|---|

| Acetylene reduction | 1.40 ± 0.05 | 1.1-1.2 | 25 |

| Proton reduction | 4.2 ± 0.1 | 1.15-1.25 | 25 |

| Cyanide reduction | 4.4 ± 0.1 | 0.92-1.02 | 25 |

Transition State Analysis

Kinetic isotope effect measurements reveal significant differences in transition state structures for various catalytic pathways [5]. The relatively small kinetic isotope effect observed for acetylene reduction (1.40 ± 0.05) suggests minimal hydrogen atom transfer character in the rate-determining step [5]. In contrast, larger kinetic isotope effects for proton reduction (4.2 ± 0.1) and cyanide reduction (4.4 ± 0.1) indicate substantial hydrogen transfer involvement [5].

Temperature Dependence of Kinetic Isotope Effects

Temperature significantly influences kinetic isotope effect magnitudes in transition metal-catalyzed reactions [8] [6]. Higher temperatures generally reduce kinetic isotope effect values due to increased thermal energy that partially compensates for mass differences between isotopologues [8]. The temperature dependence follows Arrhenius-type behavior with activation energy differences between protiated and deuterated substrates [6].

Theoretical calculations using density functional theory methods predict kinetic isotope effect temperature dependencies that align well with experimental observations [8] [6]. These studies indicate that surface coverage and adsorbate interactions can modulate kinetic isotope effects under realistic reaction conditions [8].

Mechanistic Implications

The kinetic isotope effect patterns observed for 3-Hydroxypropionitrile-2,2,3,3-d4 support the proposed metal-ligand cooperative mechanism [1] [5]. The moderate kinetic isotope effect values suggest that hydrogen transfer steps occur after the rate-determining catalyst activation or substrate binding processes [5]. This interpretation aligns with the proposed mechanism involving reversible nitrile binding followed by nucleophilic attack or proton abstraction [1].

Fundamental Principles of Deuterium-Based Metabolic Tracing

Deuterium metabolic imaging (DMI) has emerged as a powerful non-invasive technique for studying metabolism in vivo, taking advantage of the unique nuclear magnetic resonance properties of deuterium [3] [4]. The technique employs deuterium-labeled substrates that undergo enzymatic conversion by endogenous enzymes, producing downstream deuterated metabolites that can be spectroscopically distinguished from their unlabeled counterparts [5]. The low natural abundance of deuterium (approximately 0.015%) provides exceptional signal-to-noise ratios, while the short T1 relaxation times enable rapid pulse acquisition without significant signal saturation [6] [7].

Mechanistic Applications of 3-Hydroxypropionitrile-2,2,3,3-d4

The deuterated form of 3-hydroxypropionitrile serves as an invaluable tool for investigating nitrile hydratase enzyme mechanisms and related biochemical pathways . Research has demonstrated its utility in elucidating the enzymatic breakdown of 3-hydroxypropionitrile by nitrile hydratases, enzymes critical for detoxification of industrial and environmental pollutants . The strategic placement of deuterium atoms at the 2,2,3,3 positions enables researchers to monitor specific bond-breaking events and reaction intermediates through nuclear magnetic resonance spectroscopy.

Base-catalyzed deuterium exchange methods have been developed for synthesizing 3-Hydroxypropionitrile-2,2,3,3-d4 with high isotopic purity . The synthesis involves treating non-deuterated 3-hydroxypropionitrile with deuterium oxide in the presence of sodium deuteroxide as catalyst, achieving greater than 95% deuteration at target positions under controlled conditions (25-30°C for 48 hours) . This method exploits the activation of adjacent protons by both hydroxyl and nitrile functional groups, facilitating selective hydrogen-deuterium exchange.

Comparative Analysis with Other Deuterated Metabolic Probes

The metabolic tracing capabilities of 3-Hydroxypropionitrile-2,2,3,3-d4 can be contextualized within the broader landscape of deuterium-labeled metabolic probes. [6,6-²H₂]glucose has demonstrated exceptional utility in brain tumor imaging and metabolic phenotyping, enabling visualization of glycolytic pathways and the tricarboxylic acid cycle with temporal resolution of approximately 10 minutes [6] [8]. Similarly, [²H₃]acetate provides insights into fatty acid synthesis and hepatic metabolism with detection capabilities spanning 5-15 minute intervals [5] [9].

Advanced analytical platforms such as IsoAnalyst have been developed to systematically categorize specialized metabolites based on biosynthetic precursor incorporation patterns [10]. These platforms employ parallel stable isotope labeling to connect molecules with their corresponding biosynthetic gene clusters, facilitating comprehensive metabolic network analysis. The integration of 3-Hydroxypropionitrile-2,2,3,3-d4 into such analytical frameworks enables detailed characterization of nitrile metabolism and related enzymatic processes.

Detection Methods and Analytical Considerations

The analytical detection of 3-Hydroxypropionitrile-2,2,3,3-d4 and its metabolites relies primarily on nuclear magnetic resonance spectroscopy, which can differentiate deuterated and non-deuterated molecules based on distinct spectral signatures . The mass difference between deuterium and hydrogen (approximately two-fold) results in characteristic chemical shift patterns that facilitate precise molecular identification and quantification.

Mass spectrometry provides complementary analytical capabilities, particularly for complex metabolic mixtures where multiple deuterated species may coexist [10]. The unique mass signatures associated with deuterium incorporation enable selective detection and quantification of specific metabolic products, supporting detailed kinetic analysis of enzymatic processes.

Research Applications and Mechanistic Insights

The application of 3-Hydroxypropionitrile-2,2,3,3-d4 in metabolic research extends beyond simple pathway tracing to encompass detailed mechanistic investigations of enzyme function and regulation . Studies utilizing this compound have provided insights into nitrile hydratase reaction mechanisms, revealing specific steps in the enzymatic conversion process and identifying rate-limiting factors in metabolic networks.

Research findings indicate that the compound serves as an effective substrate for investigating enzyme kinetics and reaction mechanisms in both isolated enzyme systems and intact cellular environments . The deuterium labeling pattern enables researchers to track the fate of specific atomic positions throughout enzymatic transformations, providing unprecedented detail regarding bond-breaking and bond-forming events.

The integration of 3-Hydroxypropionitrile-2,2,3,3-d4 into broader metabolic studies has revealed complex interactions between nitrile metabolism and other biochemical pathways . These investigations have demonstrated the compound's utility for understanding cellular detoxification mechanisms and their regulation under various physiological and pathological conditions.

Enhanced Nuclear Magnetic Resonance Signal Resolution in Protein-Ligand Studies

The incorporation of deuterium labeling into protein nuclear magnetic resonance studies has fundamentally transformed the field of structural biology, particularly in the analysis of protein-ligand interactions and large protein complexes. The strategic use of deuterium substitution addresses critical limitations in conventional nuclear magnetic resonance spectroscopy, including spectral overlap, signal broadening, and sensitivity constraints that have historically limited the analysis of complex biological systems [11] [12].

Fundamental Enhancement Mechanisms

Deuteration provides significant improvements in nuclear magnetic resonance spectral quality through multiple complementary mechanisms. The primary benefit derives from the elimination of proton-proton dipolar couplings, which are responsible for substantial line broadening in large protein systems [12]. Research on deuterated GB1 (immunoglobulin binding domain) has demonstrated that T₂ relaxation times increase by factors of 1.5 to 2.2 across different carbon positions, with ¹³Cα sites showing particularly substantial improvements [12].

The gyromagnetic ratio of deuterium is approximately 6.5 times smaller than that of proton, resulting in significantly reduced magnetic dipolar interactions and enhanced spectral resolution [11]. This fundamental property enables the acquisition of high-quality nuclear magnetic resonance spectra from protein systems that would otherwise be intractable using conventional proton-based approaches. Additionally, the quadrupolar nature of deuterium provides unique relaxation mechanisms that can be exploited for dynamic studies and structural characterization [13].

Protein-Ligand Interaction Studies

Saturation Transfer Difference nuclear magnetic resonance (STD-NMR) represents a powerful application of deuterium labeling in protein-ligand interaction studies [14] [15]. This technique relies on selective saturation of protein resonances, which transfers magnetization to bound ligands through cross-relaxation mechanisms. The enhanced sensitivity and reduced spectral overlap achieved through deuteration significantly improve the reliability and precision of binding affinity measurements.

Recent developments in imaging STD-NMR have combined deuterium labeling with chemical shift imaging to enable determination of protein-ligand dissociation constants from single nuclear magnetic resonance tubes [15]. This methodology eliminates the need for time-consuming titration experiments while providing comprehensive binding epitope mapping. The approach has demonstrated particular utility in drug discovery applications, where rapid assessment of binding affinity and specificity is critical for lead compound optimization.

Group Epitope Mapping represents another significant application of deuterium-enhanced nuclear magnetic resonance in protein-ligand studies [14]. This technique utilizes differential saturation transfer effects to identify specific atomic contacts between proteins and their ligands. The enhanced spectral resolution provided by deuterium labeling enables precise identification of binding epitopes, facilitating structure-based drug design and optimization.

Large Protein Complex Analysis

The analysis of large protein complexes presents particular challenges for nuclear magnetic resonance spectroscopy due to increased molecular tumbling correlation times and enhanced relaxation rates [16] [17]. Deuteration provides essential improvements in spectral quality that make such studies feasible. Research on protein systems ranging from 100 to 240 kilodaltons has demonstrated the effectiveness of deuterium labeling in enabling structural characterization of previously intractable systems [17].

The XL-ALSOFAST experiment with delayed decoupling represents a significant advancement in nuclear magnetic resonance methodology for large protein systems [17]. This approach enables studies of fully protonated high molecular weight complexes without requiring extensive deuteration, while still benefiting from deuterium-enhanced resolution in critical spectral regions. The technique has proven particularly valuable for proteins that cannot be efficiently deuterated through standard biosynthetic approaches.

Solid-state nuclear magnetic resonance applications of deuteration have enabled detailed structural studies of membrane proteins and protein aggregates [12] [18]. Research on bacteriorhodopsin using deuterated retinal has provided unprecedented insights into membrane protein orientation and photocycle mechanisms [13]. The technique has proven essential for understanding protein function in native membrane environments, where conventional solution nuclear magnetic resonance approaches are not applicable.

Hydrogen-Deuterium Exchange Applications

Hydrogen-deuterium exchange coupled with nuclear magnetic resonance spectroscopy provides detailed information about protein structure, dynamics, and stability at single-residue resolution [19] [18] [20]. The technique exploits the sensitivity of amide proton exchange rates to local hydrogen bonding and solvent accessibility, enabling characterization of protein folding, conformational changes, and intermolecular interactions.

Advanced methodologies have been developed for studying membrane proteins using hydrogen-deuterium exchange [18]. These approaches couple deuterium exchange with rapid protein unfolding and solution-state nuclear magnetic resonance detection, enabling analysis of solvent protection in liposome-embedded proteins such as Tom40, a major protein translocation pore in mitochondrial membranes [18].

Mass spectrometry applications of hydrogen-deuterium exchange provide complementary information to nuclear magnetic resonance studies, particularly for large protein systems where nuclear magnetic resonance resolution may be limiting [19] [21]. The combination of deuterium labeling with advanced mass spectrometry techniques enables comprehensive characterization of protein structure and dynamics across a wide range of molecular sizes and complexity.

Technical Considerations and Limitations

The implementation of deuterium labeling in protein nuclear magnetic resonance studies requires careful consideration of multiple technical factors. Cross-polarization efficiency in solid-state nuclear magnetic resonance experiments can be affected by deuteration due to dilution of the proton bath, although research has demonstrated that reasonable efficiency can be maintained with appropriate optimization [12].

Chemical shift effects associated with deuterium substitution must be carefully characterized and accounted for in spectral analysis [11]. While these effects are generally small (typically less than 0.1 ppm), they can be significant in high-resolution studies and must be systematically calibrated for accurate structural characterization.

The preparation of deuterated protein samples presents both opportunities and challenges for nuclear magnetic resonance studies [16]. Biosynthetic labeling approaches using deuterated media can achieve high levels of incorporation but may be limited by the availability of appropriate expression systems. Chemical exchange methods provide alternative approaches for specific labeling patterns but may be limited in scope and efficiency.

Deuterium Retention in Pharmacokinetic Profiling

The strategic incorporation of deuterium into pharmaceutical compounds has emerged as a sophisticated approach for modulating drug pharmacokinetic profiles, offering opportunities to enhance therapeutic efficacy while minimizing adverse effects. This approach leverages the kinetic isotope effect, where the substitution of hydrogen with deuterium can significantly alter metabolic pathways and drug clearance mechanisms, ultimately influencing drug exposure, half-life, and bioavailability [22] [23] [24].

Kinetic Isotope Effects in Drug Metabolism

The primary deuterium isotope effect represents the fundamental mechanism underlying pharmacokinetic modifications in deuterated drugs [22] [23]. Carbon-deuterium bonds exhibit lower zero-point energy compared to carbon-hydrogen bonds, resulting in higher activation energy requirements for bond cleavage and consequently slower reaction rates [22]. The theoretical maximum kinetic isotope effect (kH/kD) can reach 9 at physiological temperature, though observed effects in biological systems are frequently smaller due to various masking factors [22] [23].

Cytochrome P450 enzymes, responsible for over 90% of metabolic clearance of drugs and xenobiotics, represent the primary targets for deuterium-based pharmacokinetic enhancement [23]. Research on specific chemotypes has revealed that the magnitude of deuterium isotope effects depends on multiple factors, including the specific enzyme isoform involved, the molecular binding orientation within the active site, and the presence of competing metabolic pathways [23] [25].

Studies examining CYP3A4 and CYP2C19 substrates have demonstrated the complexity of deuteration strategies [23] [25]. In certain chemotypes, no intrinsic clearance deuterium isotope effect was observed despite deuteration at metabolically labile positions, while other compounds showed substantial isotope effects dependent on the position and extent of deuteration. These findings highlight the necessity for empirical evaluation of deuterated analogs rather than relying solely on theoretical predictions [23] [25].

Clinical Applications and FDA-Approved Therapeutics

Deutetrabenazine represents the first deuterated drug to receive FDA approval, demonstrating the clinical viability of deuterium-based pharmaceutical development [26]. This deuterated analog of tetrabenazine, indicated for chorea associated with Huntington disease and tardive dyskinesia, exhibits significantly improved pharmacokinetic properties compared to its non-deuterated parent compound [26]. Clinical studies have demonstrated a 2.3-fold increase in half-life and 38% improvement in oral bioavailability, enabling more convenient dosing regimens and enhanced therapeutic outcomes [26].

The success of deutetrabenazine has catalyzed extensive research into deuterated pharmaceuticals across multiple therapeutic areas [24] [27]. Ongoing clinical trials involve deuterated compounds for various conditions, including metabolic disorders, neurological diseases, and oncological applications. These studies aim to demonstrate whether deuterium substitution can provide consistent therapeutic advantages across diverse pharmacological targets and patient populations [24] [26].

Pharmacoeconomic considerations associated with deuterated drugs include potential benefits from improved dosing convenience, reduced side effects, and enhanced therapeutic efficacy [26]. However, these advantages must be balanced against increased development costs and regulatory requirements associated with novel pharmaceutical entities. The commercial success of deutetrabenazine provides a precedent for the economic viability of deuterated drug development [26].

Metabolic Switching and Pathway Redistribution

Metabolic switching represents a critical consideration in deuterated drug development, where reduced metabolism at deuterated sites can lead to increased oxidation at alternative non-deuterated positions [23] [24]. This phenomenon can result in altered metabolite profiles and potentially unexpected pharmacological or toxicological effects. Research on deuterated substrates has revealed complex patterns of metabolic redistribution that depend on enzyme binding orientations and active site constraints [23].

CYP3A4 substrate studies have demonstrated that metabolic switching can occur between distinct binding modes within enzyme active sites [23]. Molecular modeling has revealed that substrates can adopt multiple orientations, leading to different sites of oxidation depending on the presence or absence of deuterium at specific positions. These findings emphasize the importance of comprehensive metabolic profiling during deuterated drug development [23] [25].

The clinical implications of metabolic switching vary depending on the pharmacological activity and toxicity profiles of altered metabolites [24]. In some cases, metabolic switching may redirect drug metabolism toward less toxic pathways, providing therapeutic advantages. However, switching toward more active or toxic metabolites could potentially compromise drug safety or efficacy [24].

Analytical Methods for Pharmacokinetic Assessment

Advanced analytical techniques are essential for comprehensive characterization of deuterated drug pharmacokinetics [28] [29]. Mass spectrometry provides the primary analytical platform for distinguishing deuterated drugs from their non-deuterated analogs and metabolites. High-resolution mass spectrometry enables precise quantification of drug concentrations and metabolite profiles in biological matrices [28].

Pharmacokinetic studies of deuterated compounds require specialized analytical methods that account for potential deuterium loss during metabolic processes [30]. Research on formaldehyde and formate metabolism has demonstrated that deuterium substitution effects can be subtle and require sensitive analytical approaches for accurate detection and quantification [30].

Nuclear magnetic resonance spectroscopy provides complementary analytical capabilities for deuterated drug analysis, particularly for mechanistic studies of metabolic pathways [31]. Deuterium nuclear magnetic resonance can directly observe deuterated compounds and their metabolites, providing unique insights into drug metabolism and distribution [31] [32].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant